molecular formula C17H11ClFNO4S B11968333 3-((4-Chlorophenyl)carbamoyl)-4-hydroxynaphthalene-1-sulfonyl fluoride

3-((4-Chlorophenyl)carbamoyl)-4-hydroxynaphthalene-1-sulfonyl fluoride

Cat. No.: B11968333
M. Wt: 379.8 g/mol
InChI Key: KGOWWBNDOZOMEF-UHFFFAOYSA-N
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Description

3-((4-Chlorophenyl)carbamoyl)-4-hydroxynaphthalene-1-sulfonyl fluoride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, a carbamoyl group, a hydroxynaphthalene moiety, and a sulfonyl fluoride group. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chlorophenyl)carbamoyl)-4-hydroxynaphthalene-1-sulfonyl fluoride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Carbamoyl Intermediate: This step involves the reaction of 4-chloroaniline with phosgene to form 4-chlorophenyl isocyanate.

    Coupling with Hydroxynaphthalene: The 4-chlorophenyl isocyanate is then reacted with 4-hydroxynaphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((4-Chlorophenyl)carbamoyl)-4-hydroxynaphthalene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols.

    Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.

    Hydrolysis: The carbamoyl group can undergo hydrolysis to form the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or alcohols, often in the presence of a base such as sodium hydroxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Formation of sulfonamides or sulfonate esters.

    Oxidation Reactions: Formation of ketones or carboxylic acids.

    Reduction Reactions: Formation of alkanes or alcohols.

    Hydrolysis: Formation of amines and carboxylic acids.

Scientific Research Applications

3-((4-Chlorophenyl)carbamoyl)-4-hydroxynaphthalene-1-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((4-Chlorophenyl)carbamoyl)-4-hydroxynaphthalene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. This compound can inhibit enzymes by reacting with serine or cysteine residues in the active site, thereby blocking the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenyl isocyanate: Shares the chlorophenyl and carbamoyl groups but lacks the hydroxynaphthalene and sulfonyl fluoride groups.

    4-Hydroxynaphthalene-1-sulfonyl chloride: Contains the hydroxynaphthalene and sulfonyl groups but lacks the chlorophenyl and carbamoyl groups.

    Naphthalene-1-sulfonyl fluoride: Contains the sulfonyl fluoride group but lacks the chlorophenyl, carbamoyl, and hydroxynaphthalene groups.

Uniqueness

3-((4-Chlorophenyl)carbamoyl)-4-hydroxynaphthalene-1-sulfonyl fluoride is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of both the sulfonyl fluoride and carbamoyl groups allows it to act as a potent enzyme inhibitor, making it valuable in biochemical research and drug development.

Properties

Molecular Formula

C17H11ClFNO4S

Molecular Weight

379.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)carbamoyl]-4-hydroxynaphthalene-1-sulfonyl fluoride

InChI

InChI=1S/C17H11ClFNO4S/c18-10-5-7-11(8-6-10)20-17(22)14-9-15(25(19,23)24)12-3-1-2-4-13(12)16(14)21/h1-9,21H,(H,20,22)

InChI Key

KGOWWBNDOZOMEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)NC3=CC=C(C=C3)Cl)S(=O)(=O)F

Origin of Product

United States

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